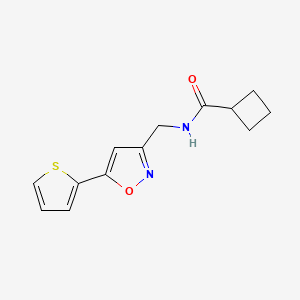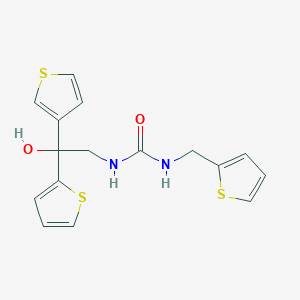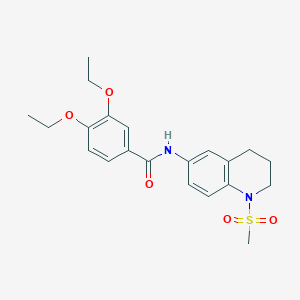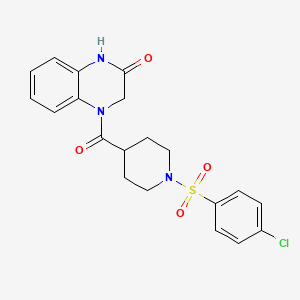
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, commonly known as CEQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEQ is a piperidine derivative that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of CEQ is not fully understood, but it is believed to act through multiple pathways. CEQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. CEQ has been shown to activate the p53 pathway, a tumor suppressor pathway that induces cell death in cancer cells.
Biochemical and Physiological Effects
CEQ has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CEQ also reduces the activity of MMPs, which are involved in tissue remodeling and repair. In cancer cells, CEQ induces cell death through apoptosis and inhibits the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CEQ has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be optimized through recrystallization and chromatography techniques. CEQ has shown promising results in preclinical studies as an anti-inflammatory, analgesic, and anti-tumor agent. However, there are also limitations to using CEQ in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. CEQ has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
Orientations Futures
There are several future directions for the research on CEQ. First, more research is needed to understand the mechanism of action of CEQ and its pharmacological properties. Second, clinical trials are needed to evaluate the safety and efficacy of CEQ in humans. Third, CEQ could be tested in combination with other anti-inflammatory, analgesic, or anti-tumor agents to enhance its therapeutic effects. Fourth, CEQ could be modified to optimize its pharmacokinetic properties, such as its bioavailability and half-life. Finally, CEQ could be tested in different animal models of disease to evaluate its potential therapeutic applications in different conditions.
Méthodes De Synthèse
The synthesis of CEQ involves a multi-step process that starts with the reaction of 3-cyano-6-ethoxyquinoline with 4-methoxybenzylamine to form intermediate 1. The intermediate is then reacted with piperidine-4-carboxylic acid to yield CEQ. The overall yield of the synthesis process is approximately 50%, and the purity of the final product can be optimized through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
CEQ has been extensively studied for its potential therapeutic applications. In preclinical studies, CEQ has shown promising results as an anti-inflammatory and analgesic agent. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CEQ has also demonstrated anti-tumor effects in different types of cancer, including breast, lung, and liver cancer. It inhibits the growth and proliferation of cancer cells and induces cell death through apoptosis.
Propriétés
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-33-22-8-9-24-23(14-22)25(20(15-27)17-28-24)30-12-10-19(11-13-30)26(31)29-16-18-4-6-21(32-2)7-5-18/h4-9,14,17,19H,3,10-13,16H2,1-2H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJAFYMRZMROOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)


![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)
![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2412027.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)
